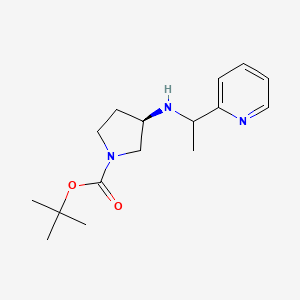

(R)-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

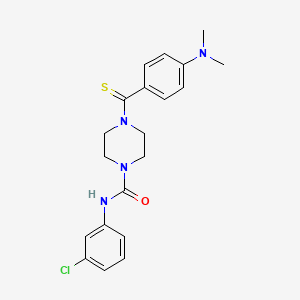

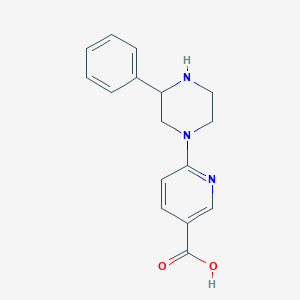

“®-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a complex organic compound. It contains a pyridin-2-yl group, which is a type of heterocyclic aromatic ring, and an ethylamino group, which is a type of amine. The compound also contains a pyrrolidine ring, which is a type of secondary amine, and a carboxylic acid tert-butyl ester group .

Synthesis Analysis

The synthesis of such compounds often involves the use of hetaryl ureas and alcohols. A novel catalyst-free synthesis method has been proposed for the synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates, which could potentially be applied to the synthesis of “®-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester”. This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis

The molecular structure of “®-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” is complex, with several functional groups. The pyridin-2-yl group is a type of heterocyclic aromatic ring, the ethylamino group is a type of amine, the pyrrolidine ring is a type of secondary amine, and the carboxylic acid tert-butyl ester group is a type of ester .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “®-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” likely involve the reaction of hetaryl ureas and alcohols. The reaction proceeds through the intermediate formation of hetaryl isocyanates .Scientific Research Applications

Continuous Flow Synthesis

One-step, continuous flow synthesis methods have been developed for the efficient production of pyrrole-3-carboxylic acids and their derivatives, starting from tert-butyl acetoacetates and amines. This approach, utilizing the HBr byproduct from the Hantzsch reaction for in situ hydrolysis, demonstrates the potential for streamlined synthesis of complex molecules, including CB1 inverse agonists (Herath & Cosford, 2010).

Organocatalytic Applications

Phosphazene bases have been shown to be effective organocatalysts for the living ring-opening polymerization (ROP) of cyclic esters, leading to polyesters with predictable molecular weights and narrow polydispersities. This highlights the role of organocatalysts in creating polymeric materials with high precision (Zhang et al., 2007).

Luminescence in Lanthanide Complexes

The synthesis of europium(III) and terbium(III) complexes with pyridine-containing ligands demonstrates the impact of ligand substitution on luminescence properties. Such complexes, especially those with high water stability, are promising for applications in biological media, indicating the relevance of pyridine derivatives in designing luminescent materials for bioimaging and sensing (Nocton et al., 2009).

Synthetic Methodology Development

Research into the activation of carboxylic acids using dialkyl pyrocarbonates illustrates a versatile method for preparing esters and anhydrides, including those of N-protected amino acids. This methodology underlines the importance of pyridine and its derivatives in facilitating organic transformations, suggesting potential applications in peptide and protein research (Pozdnev, 2009).

Advanced Material Synthesis

The development of SF5-substituted pyrrole carboxylic acid esters showcases innovative approaches to introducing functional groups into pyrrole derivatives for material science applications. The reported methodology enables the synthesis of compounds with potential uses in electronic materials and pharmaceuticals (Dolbier & Zheng, 2009).

properties

IUPAC Name |

tert-butyl (3R)-3-(1-pyridin-2-ylethylamino)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-12(14-7-5-6-9-17-14)18-13-8-10-19(11-13)15(20)21-16(2,3)4/h5-7,9,12-13,18H,8,10-11H2,1-4H3/t12?,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSRBPGOGUWTTM-ZGTCLIOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NC2CCN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=N1)N[C@@H]2CCN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B2839476.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2839479.png)

![(2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2839483.png)

![4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2839491.png)